Chalcomoracin
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Overview
Description
Chalcomoracin belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Structure and Bioorigin
Chalcomoracin, a phytoalexin isolated from diseased mulberry leaves, is a natural Diels-Alder adduct. Its structure involves a chalcone and a substituted 2-phenylbenzofuran, and it is biogenetically regarded as a product of the interaction between these compounds (Takasugi et al., 1980).
Antidiabetic Potential
This compound exhibits significant α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment. It inhibits α-glucosidase in both competitive and non-competitive manners and shows a binding affinity to α-glucosidase through hydrophobic interactions and hydrogen bonds, which is stronger than other known inhibitors (Liu et al., 2022).
Anticancer and Radiosensitization Properties
This compound has demonstrated a broad spectrum of anticancer activities. It induces paraptosis in breast and prostate cancer cells and inhibits cell proliferation in non-small cell lung cancer cells. This compound also enhances the sensitivity of cancer cells to radiotherapy by inducing endoplasmic reticulum stress-mediated paraptosis (Zhang et al., 2020).
Antimicrobial Activity
This compound has shown considerable antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been identified as an effective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase, an essential enzyme in bacterial fatty acid synthesis (Fukai et al., 2005; Kim et al., 2012)(Kim et al., 2012).
Biosynthesis and Induction
The biosynthesis of this compound involves enzymic Diels–Alder reactions. UV-B radiation can activate secondary metabolism in plants, increasing the production of this compound in mulberry leaves (Hano et al., 1990; Gu et al., 2010)(Gu et al., 2010).
Enzymatic Inhibition Properties
This compound has shown inhibitory effects against PTP1B phosphatase, an enzyme involved in the regulation of insulin and leptin signaling pathways. This highlights its potential in metabolic disease treatment (Wang et al., 2015).
Properties
CAS No. |
76472-89-4 |
---|---|
Molecular Formula |
C39H36O9 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone |
InChI |
InChI=1S/C39H36O9/c1-19(2)4-8-26-30(42)11-10-27(38(26)46)39(47)36-28(25-9-7-23(40)17-31(25)43)12-20(3)13-29(36)37-32(44)14-22(15-33(37)45)34-16-21-5-6-24(41)18-35(21)48-34/h4-7,9-11,13-18,28-29,36,40-46H,8,12H2,1-3H3 |
InChI Key |
SEHVRKPXIDOTRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |
melting_point |
183°C |
76472-89-4 | |
physical_description |
Solid |
Synonyms |
chalcomoracin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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